Cas no 189264-04-8 ((2R, 4S)-1-(2S)-Argatroban)

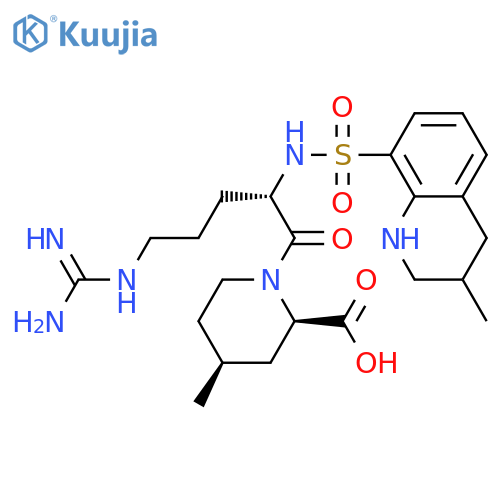

(2R, 4S)-1-(2S)-Argatroban structure

商品名:(2R, 4S)-1-(2S)-Argatroban

CAS番号:189264-04-8

MF:C23H36N6O5S

メガワット:508.634143829346

CID:4557987

(2R, 4S)-1-(2S)-Argatroban 化学的及び物理的性質

名前と識別子

-

- (2R, 4S)-1-(2S)-Argatroban

- (2R,4S)-1-[(2S)-5-[(Aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-2-piperidinecarboxylic acid (ACI)

- 2-Piperidinecarboxylic acid, 1-[5-[(aminoiminomethyl)amino]-1-oxo-2-[[(1,2,3,4-tetrahydro-3-methyl-8-quinolinyl)sulfonyl]amino]pentyl]-4-methyl-, [2R-[1(2S*),2α,4α]]-[partial]- (9CI)

-

- インチ: 1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)/t14-,15?,17-,18+/m0/s1

- InChIKey: KXNPVXPOPUZYGB-UNPWZGGWSA-N

- ほほえんだ: S(C1C=CC=C2CC(CNC=12)C)(=O)(=O)N[C@@H](CCCNC(N)=N)C(N1CC[C@H](C)C[C@@H]1C(=O)O)=O

(2R, 4S)-1-(2S)-Argatroban 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | A189265-1mg |

(2R, 4S)-1-(2S)-Argatroban |

189264-04-8 | 1mg |

$ 201.00 | 2023-09-09 | ||

| TRC | A189265-10mg |

(2R, 4S)-1-(2S)-Argatroban |

189264-04-8 | 10mg |

$ 1634.00 | 2023-09-09 | ||

| TRC | A189265-5mg |

(2R, 4S)-1-(2S)-Argatroban |

189264-04-8 | 5mg |

$ 913.00 | 2023-09-09 |

(2R, 4S)-1-(2S)-Argatroban 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

189264-04-8 ((2R, 4S)-1-(2S)-Argatroban) 関連製品

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 26464-05-1(2-Bromo-3-methylbutyrylbromide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量